5-(4-Chlorobutoxy)-2,3-dihydroisoindol-1-one
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Overview
Description
5-(4-Chlorobutoxy)-2,3-dihydroisoindol-1-one is a chemical compound that belongs to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The compound’s structure features a chlorobutoxy group attached to an isoindolinone core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorobutoxy)-2,3-dihydroisoindol-1-one typically involves the reaction of 2,3-dihydroisoindol-1-one with 1-chlorobutane under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the chlorobutoxy group is introduced to the isoindolinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like crystallization and chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorobutoxy)-2,3-dihydroisoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chlorobutoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, typically in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
5-(4-Chlorobutoxy)-2,3-dihydroisoindol-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine: Research into its potential therapeutic applications includes studies on its efficacy as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 5-(4-Chlorobutoxy)-2,3-dihydroisoindol-1-one involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone: This compound shares a similar chlorobutoxy group but has a quinolinone core instead of an isoindolinone core.
4-Hydroxy-2-quinolones: These compounds have a quinolone core and exhibit different biological activities compared to isoindolinones.
Uniqueness
5-(4-Chlorobutoxy)-2,3-dihydroisoindol-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14ClNO2 |
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Molecular Weight |
239.70 g/mol |
IUPAC Name |
5-(4-chlorobutoxy)-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C12H14ClNO2/c13-5-1-2-6-16-10-3-4-11-9(7-10)8-14-12(11)15/h3-4,7H,1-2,5-6,8H2,(H,14,15) |
InChI Key |
RCXDRXUBJMUNJH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)OCCCCCl)C(=O)N1 |
Origin of Product |
United States |
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